![molecular formula C14H28N2O2 B2732814 tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers CAS No. 2007836-99-7](/img/structure/B2732814.png)
tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, mixture of diastereomers, is a chemical compound with the molecular formula C14H28N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-methylpiperidin-2-yl)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .
Applications De Recherche Scientifique
tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-butyl N-(3-bromopropyl)carbamate
- tert-butyl 3-bromopropylcarbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate exhibits unique reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPRFSNOQAQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
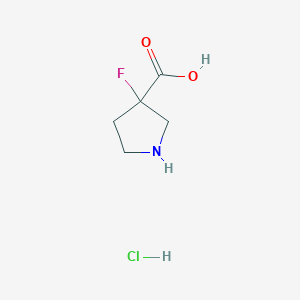
![6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2732735.png)
![4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2732736.png)
![3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2732738.png)
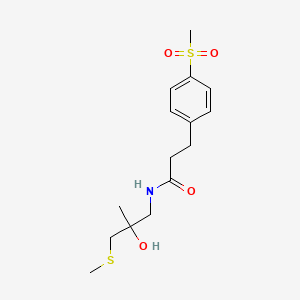
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)
![2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2732742.png)
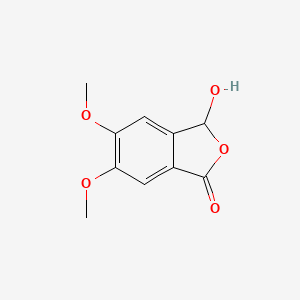
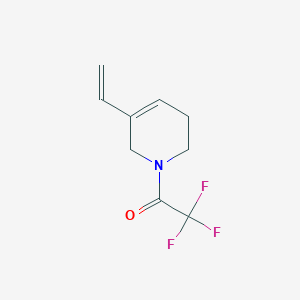
![1-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2732746.png)
![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)
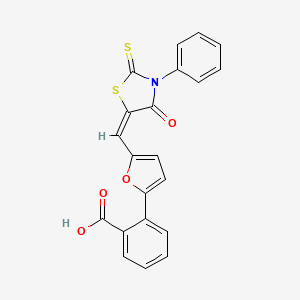
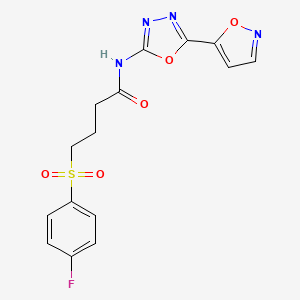
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2732754.png)
